Tocainide

Content Navigation

CAS Number

Product Name

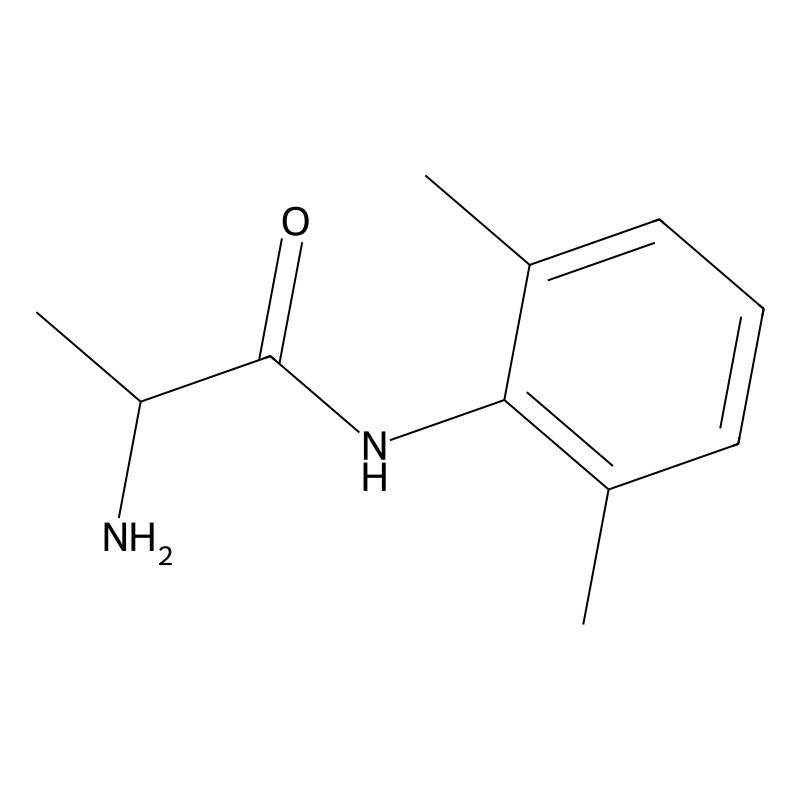

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Tocainide functions by blocking sodium channels in the heart's cells. These channels are essential for the normal electrical activity of the heart. By blocking sodium channels, tocainide can prevent the abnormal electrical impulses that cause arrhythmias []. Researchers are interested in understanding the precise way tocainide interacts with sodium channels, which could lead to the development of new and improved antiarrhythmic drugs.

Studying Specific Sodium Channel Subtypes

One area of research focuses on the specific subtypes of sodium channels that tocainide interacts with. The heart contains different subtypes of sodium channels, and tocainide may have a greater effect on some subtypes than others []. This research could help scientists develop drugs that target specific sodium channel subtypes, potentially leading to more targeted and effective treatments for arrhythmias.

Tocainide is an antiarrhythmic medication classified as a Class Ib agent, primarily used to treat ventricular arrhythmias. It is a structural analog of lidocaine, sharing similar pharmacological properties but differing in its metabolic profile and potency. The chemical formula for tocainide is , with a molar mass of approximately 192.26 g/mol. Tocainide is typically administered in the form of its hydrochloride salt, tocainide hydrochloride, which is a white crystalline powder that is freely soluble in water .

Tocainide acts as a sodium channel blocker, specifically classified as a class Ib antiarrhythmic agent []. It binds preferentially to the inactive state of sodium channels in the heart's Purkinje fibers, which are responsible for conducting electrical impulses that coordinate heartbeats []. By blocking sodium channels, tocainide reduces the inward flow of sodium ions during the action potential, thereby slowing down the conduction of electrical impulses and helping to normalize heart rhythm [, ].

Tocainide has been associated with several safety concerns, including:

- Neurological side effects: These can range from tremor and dizziness to more serious complications like seizures and ataxia (incoordination) [].

- Agranulocytosis: A potentially life-threatening condition characterized by a severe decrease in white blood cells, increasing the risk of infections [].

- Pulmonary fibrosis: Scarring of the lung tissue, which can be a rare but serious side effect [].

Tocainide functions primarily through its interaction with sodium channels in cardiac tissues. It decreases sodium and potassium conductance in a dose-dependent manner, which reduces myocardial excitability. The drug preferentially binds to the inactive state of sodium channels, thereby stabilizing the membrane and preventing excessive electrical activity that can lead to arrhythmias .

The biological activity of tocainide is characterized by its ability to inhibit sodium channels, which plays a crucial role in the cardiac action potential. This inhibition leads to a decrease in conduction velocity and excitability of cardiac tissues, particularly in ischemic areas where it exerts a more pronounced effect compared to normal tissues . Tocainide's pharmacokinetics reveal that it has nearly complete oral bioavailability and minimal first-pass metabolism, making it effective when taken orally .

The synthesis of tocainide involves several steps, beginning with the reaction between 2,6-dimethylphenylamine and isobutyric acid to form the amide bond characteristic of tocainide. The process can include various purification and crystallization steps to ensure high purity and yield of the final product. Detailed synthetic routes may vary but generally follow established organic synthesis protocols for amides .

Tocainide exhibits several drug interactions that are clinically significant. For instance, concurrent use with rifampicin enhances the conversion of tocainide into its main metabolite by inducing glucuronosyl transferase enzymes responsible for its metabolism. Additionally, tocainide has been shown to decrease the plasma clearance of theophylline when used together . Other studies have indicated that while tocainide can be safely combined with certain medications like digoxin and metoprolol, caution is advised due to potential additive effects on cardiac function .

Tocainide shares structural and functional similarities with several other antiarrhythmic agents. Here’s a comparison highlighting its uniqueness:

| Compound Name | Class Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lidocaine | Class Ib | Sodium channel blocker | More commonly used; rapid onset; short duration |

| Mexiletine | Class Ib | Sodium channel blocker | Oral formulation; longer half-life than tocainide |

| Phenytoin | Class Ib | Sodium channel blocker | Primarily used for seizures; less potent antiarrhythmic |

| Quinidine | Class Ia | Sodium channel blocker; potassium channel blocker | Broader spectrum; more side effects |

| Disopyramide | Class Ia | Sodium channel blocker | Significant anticholinergic effects |

Tocainide's unique profile lies in its high oral bioavailability and lower first-pass metabolism compared to lidocaine, making it an effective alternative for patients who require oral therapy for ventricular arrhythmias . Additionally, its specific binding characteristics to sodium channels provide distinct therapeutic benefits in managing arrhythmias.

Tocainide exhibits specific binding kinetics to the voltage-gated sodium channel Nav1.4, which is predominantly expressed in skeletal muscle tissue [1] [2]. The compound demonstrates concentration-dependent inhibition of sodium currents with distinct kinetic properties that reflect its interaction with different channel states [3] [4].

The binding affinity of tocainide to Nav1.4 channels has been extensively characterized through patch-clamp electrophysiology studies. Under tonic block conditions at low stimulation frequencies (0.1 Hz), tocainide demonstrates an IC50 value of 699 ± 69 μM for human Nav1.4 channels [3] [5]. This relatively high IC50 value indicates modest potency under resting conditions. However, the binding kinetics become significantly enhanced under use-dependent conditions, with the IC50 decreasing to 182 ± 24 μM at higher stimulation frequencies (10 Hz) [3] [5]. This represents a 3.8-fold improvement in potency, demonstrating tocainide's characteristic use-dependent blocking behavior [3].

The stereoselective nature of tocainide binding has been demonstrated through radioligand binding studies using [3H]batrachotoxinin benzoate in isolated cardiac myocytes [6]. The R-(-)-enantiomer of tocainide exhibits significantly higher binding affinity with an IC50 of 184 ± 8 μM compared to the S-(+)-enantiomer, which demonstrates an IC50 of 546 ± 37 μM [6]. This 3-fold difference in binding affinity correlates with the stereospecific electrophysiological effects observed in functional studies [6].

Kinetic analysis reveals that tocainide binding follows the modulated receptor hypothesis, showing preferential interaction with activated and inactivated channel states [7] [8]. The drug demonstrates enhanced binding to channels that are frequently opened, consistent with its mechanism as a use-dependent blocker [8]. Recovery kinetics from tocainide block are characterized by delayed restoration of channel availability, with recovery time constants that are prolonged compared to drug-free conditions [7] [9].

State-Dependent Blocking Behavior (Resting vs. Inactivated States)

Tocainide exhibits distinct state-dependent blocking behavior that is fundamental to its pharmacological action on sodium channels [10] [9]. The compound demonstrates preferential binding to inactivated channel states over resting states, classifying it as an inactivation blocker within the Class IB antiarrhythmic category [10] [11].

Voltage-clamp studies in single ventricular myocytes have revealed that tocainide produces minimal effects on fast inactivation kinetics when assessed with short prepulses according to the Hodgkin-Huxley formulation [10]. However, when inactivating prepulses are prolonged to 1024 milliseconds, tocainide significantly enhances inactivation, suggesting preferential binding to channels in intermediate inactivation states [10] [12]. This state-dependent interaction is evidenced by the progressive increase in sodium current block as the duration of conditioning pulses is extended [10].

The molecular basis for tocainide's state-dependent blocking involves its interaction with the local anesthetic receptor site located in the inner vestibule of the sodium channel pore [13] [14]. This binding site, formed by residues phenylalanine 1764 and tyrosine 1771 in the IVS6 transmembrane segment, becomes accessible primarily when channels transition to open and inactivated conformations [13]. Mutation studies demonstrate that alteration of these critical residues dramatically reduces tocainide's affinity for inactivated channel states while having minimal impact on resting state interactions [13].

The state-dependent nature of tocainide block is further characterized by its effect on steady-state inactivation curves [9] [7]. Tocainide produces a hyperpolarizing shift in the voltage dependence of inactivation, indicating stabilization of the inactivated state [9]. This effect correlates positively with the degree of use-dependent inhibition observed during repetitive stimulation protocols [15].

Comparative analysis between resting and inactivated state interactions reveals that tocainide exhibits approximately 10-20% resting state block in atrial myocardium, while ventricular myocardium shows negligible resting state effects [7]. This tissue-specific difference in resting state block may contribute to the differential electrophysiological effects observed between atrial and ventricular preparations [7].

Comparative Electrophysiological Effects on Cardiac vs. Skeletal Muscle Isoforms

Tocainide demonstrates distinct electrophysiological effects when comparing its actions on cardiac versus skeletal muscle sodium channel isoforms, reflecting the molecular differences between Nav1.5 (cardiac) and Nav1.4 (skeletal muscle) channels [7] [2] [16].

In cardiac muscle preparations, tocainide produces characteristic Class IB antiarrhythmic effects on action potential parameters [17] [18]. Clinical electrophysiology studies demonstrate that tocainide decreases effective refractory periods across multiple cardiac tissues: atrial effective refractory period is reduced by 17 ± 5 milliseconds, atrioventricular nodal effective refractory period decreases by 22 ± 8 milliseconds, and right ventricular effective refractory period is shortened by 23 ± 6 milliseconds [17] [18]. The QTc interval shows modest but significant reduction during paced rhythms, reflecting shortened ventricular repolarization [17] [18].

In contrast, tocainide's effects on skeletal muscle Nav1.4 channels exhibit enhanced potency and more pronounced use-dependence compared to cardiac preparations [3] [4]. Patch-clamp studies on human Nav1.4 channels demonstrate that tocainide produces more effective sodium current inhibition in skeletal muscle isoforms, with IC50 values that are significantly lower than those observed in cardiac tissue [3] [4]. The use-dependent enhancement is particularly pronounced in Nav1.4, with stimulation frequency producing greater fold-improvements in blocking potency compared to cardiac Nav1.5 channels [3].

Action potential characteristics differ between cardiac and skeletal muscle in response to tocainide treatment [7]. In guinea pig papillary muscle (cardiac), tocainide decreases action potential duration at both 30% and 90% repolarization (APD30 and APD90), particularly at low stimulation rates [7]. Conversely, in atrial preparations, tocainide increases action potential duration, demonstrating tissue-specific effects within cardiac muscle itself [7]. Maximum upstroke velocity (Vmax) is decreased in both cardiac preparations, but the effect shows greater use-dependence in ventricular compared to atrial tissue [7].

The molecular determinants underlying these isoform-specific differences involve variations in the local anesthetic receptor binding site and channel gating kinetics between Nav1.4 and Nav1.5 [16] [13]. Skeletal muscle Nav1.4 channels exhibit enhanced sensitivity to tocainide binding, particularly in the inactivated state, which contributes to the more pronounced therapeutic effects observed in myotonic disorders compared to cardiac arrhythmias [16] [4].

Stereoselective effects also demonstrate isoform-specific patterns [12] [6]. In skeletal muscle preparations, the enantiomeric differences in tocainide potency are more pronounced, with R-(-)-tocainide showing 4-fold greater effectiveness than S-(+)-tocainide for Nav1.4 inhibition [12]. This stereoselectivity is less pronounced in cardiac preparations, suggesting different binding orientations or receptor conformations between the isoforms [12] [6].

Tocainide, chemically known as 2-amino-N-(2,6-dimethylphenyl)propanamide, was originally developed as an orally active lidocaine analogue [1]. The development of synthetic pathways for tocainide began with the recognition that modifications to lidocaine's structure could enable oral bioavailability while maintaining antiarrhythmic activity [2].

Classical Bromopropionyl Route

The original synthesis route involves the acylation of 2,6-dimethylaniline with 2-bromopropionyl bromide, followed by nucleophilic substitution with ammonia [3]. This method begins with 2,6-dimethylaniline (also known as 2,6-xylidine) as the starting material, which is condensed with 2-bromopropionyl bromide in the presence of sodium acetate in acetic acid to form 2-bromo-2',6'-propionoxylidide [4]. The intermediate compound is then treated with ammonia in an alcohol-water mixture to produce tocainide.

The reaction conditions for this process require careful temperature control and extended reaction times. The bromination intermediate formation occurs at moderate temperatures, while the subsequent amination step requires prolonged exposure to gaseous ammonia under mechanical stirring [4]. This route achieves conversion rates of approximately 95% for the brominated intermediate, though the overall yield varies depending on reaction conditions and purification methods.

Carbobenzoxyalanine Coupling Route

An alternative synthetic approach utilizes N-carbobenzoxyalanine as the coupling partner with 2,6-dimethylaniline [3]. This method employs dicyclohexylcarbodiimide as the coupling reagent in methylene chloride to form N-(carbobenzoxyalanyl)xylidine, which is subsequently hydrogenated over palladium on carbon catalyst in ethanol-methylene chloride solvent system to remove the protecting group and yield tocainide.

This route offers advantages in terms of stereochemical control and mild reaction conditions. The carbodiimide-mediated coupling proceeds under neutral conditions, minimizing side reactions that can occur under acidic or basic conditions [5]. The hydrogenation step allows for selective deprotection while maintaining the integrity of the amide bond.

Advanced Synthetic Modifications

Recent synthetic developments have focused on improving the efficiency and selectivity of tocainide production. McManus reported an optimized synthetic route utilizing 2,6-xylidine treated with 2-bromopropionyl bromide in the presence of sodium carbonate as a base and sodium sulfite as a catalyst in a toluene-water mixture [5]. This biphasic system allows for better control of reaction conditions and improved yield isolation.

Another synthetic approach involves the use of N-t-Boc-protected amino acids. The racemic α-amino acid alanine is treated with di-tert-butyl dicarbonate in the presence of triethylamine to afford the N-t-Boc-protected derivative, which is then coupled with 2,6-dimethylaniline using EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as the coupling reagent [5]. Final deprotection with gaseous hydrogen chloride yields tocainide as its hydrochloride salt.

Optimization Strategies for Enantiomeric Purification

The stereochemical properties of tocainide present significant challenges for industrial production, as the compound contains a single chiral center that results in two enantiomers with different pharmacological activities. The R-enantiomer demonstrates approximately three times greater potency than the S-enantiomer in antiarrhythmic activity [1] [6].

Fractional Crystallization Methods

The earliest approach to enantiomeric separation involved fractional crystallization using diastereomeric salts. Resolution of racemic tocainide was accomplished through the formation of diastereomeric salts with di-p-tolyl-d-tartaric acid and di-p-tolyl-l-tartaric acid [5]. This method relies on the differential solubility of the diastereomeric salt pairs to achieve separation.

The crystallization process requires careful control of temperature, solvent composition, and concentration to achieve optimal resolution. Multiple recrystallization cycles are typically necessary to achieve high enantiomeric purity, which impacts overall yield and increases production costs. Despite these limitations, fractional crystallization remains a scalable approach for industrial implementation.

Chiral Chromatographic Separation

High-performance liquid chromatography using chiral stationary phases has proven highly effective for tocainide enantiomer separation. The most successful chiral stationary phase utilizes (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6 covalently bonded to silica gel [7]. This system achieves excellent resolution with separation factors (α) ranging from 1.84 to 15.32 and resolution factors (Rs) from 1.34 to 13.78.

The crown ether-based chiral stationary phase operates through selective complexation with the protonated amino group of tocainide enantiomers. The selectivity depends on the three-dimensional arrangement of the crown ether cavity and the spatial orientation of the chiral center in tocainide [8]. Mobile phase composition significantly influences resolution, with methanol-water mixtures containing acidic modifiers providing optimal separation conditions.

Alternative chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid have also been developed. These systems show improved stability under acidic conditions and demonstrate separation factors of 1.25 to 2.66 for tocainide resolution [8]. The doubly tethered N-methyl amide derivatives of these crown ether phases show enhanced chiral recognition capabilities compared to their N-hydrogen counterparts.

Capillary Electrophoresis Approaches

Capillary electrophoresis using cyclodextrin selectors offers an alternative method for enantiomeric separation. Fifteen different cyclodextrin derivatives were evaluated, with five achieving baseline separation of tocainide enantiomers [9]. The separation mechanism involves the formation of transient inclusion complexes between the cyclodextrin cavity and the tocainide enantiomers, resulting in differential migration rates.

The cyclodextrin-based separation system demonstrates separation factors ranging from 1.13 to 1.26 with resolution factors of 0.10 to 1.30 [10]. While these values are lower than those achieved with crown ether-based HPLC systems, capillary electrophoresis offers advantages in terms of speed, efficiency, and minimal solvent consumption.

Stereoselective Synthesis Approaches

Direct asymmetric synthesis represents the most efficient approach for obtaining enantiomerically pure tocainide. Stereospecific synthesis of both (R)- and (S)-tocainide can be achieved using chiral starting materials such as carbobenzyloxy-D-alanine and carbobenzyloxy-L-alanine [5]. These routes provide direct access to the desired enantiomer without requiring resolution steps.

The stereospecific synthesis begins with the appropriate enantiomer of N-carbobenzyloxy-protected alanine, which is coupled with 2,6-dimethylaniline using standard peptide coupling reagents. Subsequent deprotection yields the desired tocainide enantiomer with high stereochemical purity. This approach achieves yields of 98-99% with excellent enantiomeric excess, making it particularly attractive for industrial implementation.

Large-Scale Manufacturing Challenges and Yield Improvements

The transition from laboratory-scale synthesis to industrial production of tocainide presents numerous technical and economic challenges that require comprehensive optimization strategies.

Yield Optimization Strategies

Industrial production of tocainide faces significant yield limitations that impact commercial viability. The standard industrial process involves saturating a suspension of 2-bromo-2',6'-propionoxylidide with gaseous ammonia at room temperature for extended periods [4]. This process achieves approximately 95% conversion of the brominated intermediate, but the overall yield after purification and isolation is typically 71.4%.

The primary yield losses occur during the purification and isolation steps rather than in the chemical transformation itself. Gas chromatographic analysis indicates that side reactions are minimal, with the major impurity being unreacted starting material [4]. The purification process involves multiple extraction and washing steps that result in material losses, particularly during the transition from organic to aqueous phases.

Improvements in yield can be achieved through optimization of reaction conditions, including temperature control, stirring efficiency, and ammonia flow rates. The use of more efficient stirring systems and optimized reactor designs can reduce reaction times from 116 hours to 48-72 hours while maintaining conversion rates [11]. Additionally, the implementation of continuous ammonia addition rather than batch saturation can improve reaction efficiency and reduce side product formation.

Crystallization and Purification Challenges

The crystallization of tocainide presents unique challenges due to its physical properties and the need to remove impurities effectively. Tocainide exhibits melting points ranging from 246°C to 266°C, requiring careful temperature control during crystallization processes [4]. The compound tends to form oils rather than crystals under certain conditions, necessitating the use of appropriate solvent systems and nucleation techniques.

The conversion of tocainide to its hydrochloride salt improves crystallization behavior and provides better handling characteristics for pharmaceutical applications. The salt formation process involves dissolving the free base in chloroform and bubbling hydrogen chloride gas until the solution becomes acidic [4]. The resulting precipitate is filtered, washed, and dried to yield tocainide hydrochloride with melting points of 246-247.5°C.

Advanced crystallization techniques, including controlled cooling rates, seeding strategies, and solvent optimization, can improve both yield and purity. The use of mixed solvent systems and anti-solvent crystallization methods has shown promise for enhancing crystal quality and reducing impurity levels [12]. Quality control measures, including particle size analysis and polymorphic form characterization, are essential for ensuring consistent product quality.

Equipment and Scalability Considerations

The scale-up of tocainide production requires specialized equipment capable of handling corrosive reagents and maintaining controlled atmospheric conditions. The extended reaction times and the need for continuous ammonia addition demand robust reactor systems with efficient gas handling capabilities [11]. The use of glass-lined reactors or specialized corrosion-resistant materials is essential due to the acidic and basic conditions encountered during synthesis.

Temperature control systems must be capable of maintaining precise conditions throughout the extended reaction periods. The exothermic nature of some reaction steps requires adequate heat removal capacity, while the need for vacuum distillation during workup necessitates efficient vacuum systems and condensation equipment [4].

The implementation of continuous flow processes offers potential advantages for tocainide production, including improved heat and mass transfer, reduced reaction times, and better process control. Flow chemistry approaches can enable more efficient mixing of reactants and better control of reaction conditions, potentially improving both yield and product quality [13].

Environmental and Economic Considerations

Large-scale tocainide production generates significant quantities of organic waste, particularly from the extensive use of organic solvents in extraction and purification steps. The process requires approximately 500 milliliters of ethanol and 400 milliliters of concentrated ammonia per 50 grams of starting material, along with additional solvents for extraction and crystallization [4].

Solvent recovery and recycling systems are essential for economic viability and environmental compliance. The implementation of closed-loop solvent systems can reduce both costs and environmental impact while improving overall process efficiency [4]. The development of greener synthetic routes using less toxic reagents and more environmentally friendly solvents represents an important area for future development.

Energy consumption considerations include the extended reaction times required for the ammonia substitution step and the energy-intensive vacuum distillation processes used during workup. Process optimization to reduce reaction times and the implementation of more efficient separation techniques can significantly impact both environmental footprint and production costs [13].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.76 (LogP)

1.1

Appearance

Melting Point

246 - 266 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BB - Antiarrhythmics, class ib

C01BB03 - Tocainide

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Other CAS

76213-25-7

41708-72-9

71395-14-7

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Denaro CP, Benowitz NL. Poisoning due to class 1B antiarrhythmic drugs. Lignocaine, mexiletine and tocainide. Med Toxicol Adverse Drug Exp. 1989 Nov-Dec;4(6):412-28. Review. PubMed PMID: 2513464.

3: Snyder DW. Class IB antiarrhythmic drugs: tocainide, mexiletine, and moricizine. J La State Med Soc. 1989 May;141(5):21-5. Review. PubMed PMID: 2499645.

4: Kreeger RW, Hammill SC. New antiarrhythmic drugs: tocainide, mexiletine, flecainide, encainide, and amiodarone. Mayo Clin Proc. 1987 Nov;62(11):1033-50. Review. PubMed PMID: 3118116.

5: Rizzon P, Di Biase M, Favale S, Visani L. Class 1B agents lidocaine, mexiletine, tocainide, phenytoin. Eur Heart J. 1987 Mar;8 Suppl A:21-5. Review. PubMed PMID: 3107988.

6: Roden DM, Woosley RL. Drug therapy. Tocainide. N Engl J Med. 1986 Jul 3;315(1):41-5. Review. PubMed PMID: 3086724.

7: Dorociak A, Rewerski W, Walczak F. [Clinical pharmacology of tocainide]. Pol Tyg Lek. 1985 Dec 23-30;40(51-52):1440-4. Review. Polish. PubMed PMID: 3938534.

8: Morganroth J, Nestico PF, Horowitz LN. A review of the uses and limitations of tocainide--a class IB antiarrhythmic agent. Am Heart J. 1985 Oct;110(4):856-63. Review. PubMed PMID: 3931446.

9: Kutalek SP, Morganroth J, Horowitz LN. Tocainide: a new oral antiarrhythmic agent. Ann Intern Med. 1985 Sep;103(3):387-91. Review. PubMed PMID: 3927807.

10: Hasegawa GR. Tocainide: a new oral antiarrhythmic. Drug Intell Clin Pharm. 1985 Jul-Aug;19(7-8):514-7. Review. PubMed PMID: 3928308.

11: Roden DM. Tocainide and mexiletine. Orally effective lidocaine analogues. Arch Intern Med. 1985 Mar;145(3):417-8. Review. PubMed PMID: 3919665.

12: Camm AJ. Cardiac electrophysiology of four new antiarrhythmic drugs--encainide, flecainide, lorcainide and tocainide. Eur Heart J. 1984 Sep;5 Suppl B:75-9. Review. PubMed PMID: 6437820.

13: Vanhaleweyk G, Serruys PW, Hugenholtz PG. Haemodynamic effects of encainide, flecainide, lorcainide and tocainide. Eur Heart J. 1984 Sep;5 Suppl B:67-74. Review. PubMed PMID: 6437819.

14: Sedman AJ, Gal J, Mastropaolo W, Johnson P, Maloney JD, Moyer TP. Serum tocainide enantiomer concentrations in human subjects. Br J Clin Pharmacol. 1984 Jan;17(1):113-5. Review. PubMed PMID: 6419760; PubMed Central PMCID: PMC1463303.

15: Alpert JS, Haffajee CI, Young MD. Chemistry, pharmacology, antiarrhythmic efficacy and adverse effects of tocainide hydrochloride, an orally active structural analog of lidocaine. Pharmacotherapy. 1983 Nov-Dec;3(6):316-23. Review. PubMed PMID: 6419205.

16: Pottage A. Clinical profiles of newer class I antiarrhythmic agents--tocainide, mexiletine, encainide, flecainide and lorcainide. Am J Cardiol. 1983 Sep 22;52(6):24C-31C. Review. PubMed PMID: 6414279.

17: Holmes B, Brogden RN, Heel RC, Speight TM, Avery GS. Tocainide. A review of its pharmacological properties and therapeutic efficacy. Drugs. 1983 Aug;26(2):93-123. Review. PubMed PMID: 6411445.

18: Wulf BG. Mexiletine and tocainide: orally active congeners of lidocaine. Clin Pharm. 1983 Jul-Aug;2(4):340-6. Review. PubMed PMID: 6411416.

19: Touboul P, Kirkorian G, Atallah G, Moleur P. [New antiarrythmic drugs: mexiletine, tocainide, lorcainide, encainide, flecainide, propafenone, cipralan, sotalol]. Ann Cardiol Angeiol (Paris). 1982 Dec;31(7):531-7. Review. French. PubMed PMID: 6820620.

20: Witkowska M. [Clinical pharmacology of anti-arrhythymia agents. II. Lignocaine, mexiletine, tocainide, phenytoin]. Kardiol Pol. 1981;24(11-12):803-13. Review. Polish. PubMed PMID: 6804681.

Explore Compound Types